molecular formula C19H18O8 B1231089 Caviunin

Caviunin

Cat. No.: B1231089
M. Wt: 374.3 g/mol
InChI Key: SHONUJDWRZAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caviunin is a natural isoflavone. It is noted in scientific literature that this compound can be synthesized from Iretol, which is a glucoside degradation product derived from Iris Jorentina . As a member of the isoflavone family, it is a subject of interest in various pharmacological research areas, similar to related compounds such as Tectorigenin and Irigenin. Its structure suggests potential for investigating antioxidant and anti-inflammatory pathways. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all laboratory safety protocols are followed when handling this compound.

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-12-7-14(25-3)13(24-2)5-9(12)10-8-27-15-6-11(20)19(26-4)18(22)16(15)17(10)21/h5-8,20,22H,1-4H3

InChI Key

SHONUJDWRZAHCQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC

Synonyms

7-O-(5-O-trans-p-coumaroyl)-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside
caviunin

Origin of Product

United States

Scientific Research Applications

Osteoporosis Treatment

Recent studies have identified Caviunin as a promising candidate for treating osteoporosis. Research indicates that it can enhance bone formation and reduce bone resorption through the modulation of osteogenic pathways:

  • Mechanism : this compound promotes osteoblast differentiation via the BMP2/Wnt-β-catenin signaling pathway. This process involves the activation of osteogenic genes such as alkaline phosphatase (ALP), Runx2, and collagen type 1 (COL1) .
  • Case Study : In an experimental model involving ovariectomized mice, administration of this compound at doses of 1 mg/kg/day resulted in significant increases in bone formation rates compared to control groups .

Chondrogenesis and Osteoarthritis Management

This compound also shows potential in treating osteoarthritis by promoting chondrogenesis:

  • Mechanism : The compound enhances the expression of cartilage-specific genes and modulates matrix-regulating proteins, which are crucial for cartilage repair .
  • Case Study : In vitro studies demonstrated that this compound treatment increased the proliferation of chondrocytes and enhanced proteoglycan deposition, indicating its effectiveness in cartilage regeneration .

Comparative Efficacy with Other Compounds

To better understand the effectiveness of this compound, a comparison with other well-known phytoestrogens such as genistein is presented in the following table:

CompoundMechanism of ActionDosage (mg/kg)Bone Formation Rate Increase (%)
This compoundBMP2/Wnt-β-catenin pathway activation1~65%
GenisteinPhytoestrogen activity5~13%

This table illustrates that this compound may provide superior benefits in bone formation compared to genistein at lower doses.

Preparation Methods

Hoesch Condensation and Intermediate Formation

The synthesis begins with the Hoesch condensation of iretol (5,7-dihydroxy-6-methoxyflavonone) and 2,4,5-trimethoxybenzyl cyanide to form the benzyl o-hydroxyphenyl ketone intermediate (VII). This step is critical for establishing the A-ring substitution pattern:

Reaction Conditions

  • Reactants : Iretol (4.2 g), 2,4,5-trimethoxybenzyl cyanide (6.0 g), anhydrous ZnCl₂ (5.0 g)

  • Solvent : Anhydrous ether (150 mL)

  • Temperature : 0°C under HCl gas saturation

  • Duration : 7 days

  • Yield : 90% (5.9 g of VII as colorless rhombs) .

The ketone intermediate (VII) exhibits a UV absorption maximum at 291 nm (log ε 3.39), confirming conjugation between the aromatic rings .

Ethoxalylation and Cyclization

Ethoxalylation of the ketone (VII) with ethoxalyl chloride in pyridine facilitates cyclization to form the isoflavone core:

Procedure

  • Reagents : Ketone VII (2.48 g), ethoxalyl chloride (4.5 mL), dry pyridine (50 mL)

  • Conditions : 0°C for 72 hours

  • Workup : Chloroform extraction followed by acid-base purification

  • Product : 2-Carbethoxyisoflavone (3.18 g, oil) .

Chromatographic analysis (Whatman No. 3 paper, Rₕ = 0.86) confirmed a single ethoxalylation product, contrasting with related syntheses that often yield isomeric mixtures .

Hydrolysis and Decarboxylation

The 2-carbethoxyisoflavone undergoes alkaline hydrolysis to the carboxylic acid derivative, followed by thermal decarboxylation:

Key Steps

  • Hydrolysis : 2N NaOH in acetone-water (12 hours, room temperature)

  • Decarboxylation : 295°C for 3.5 minutes (40 batches of 20 mg each)

  • Yield : 222 mg of crude caviunin after silica gel chromatography .

Purification and Characterization

Final purification involves sequential sublimation and recrystallization:

Purification Protocol

  • Sublimation : 120°C at 0.005 mm Hg (three cycles)

  • Recrystallization : Chloroform-ethanol yields colorless needles (m.p. 191–192°C) .

Analytical Data

Parameter Observed Theoretical
Melting Point (°C)191–192191–192
UV λₘₐₓ (nm)291, 340 (inf)291, 340 (inf)
IR Peaks (cm⁻¹)3.03, 6.10, 12.163.03, 6.10, 12.16
OCH₃ Content (%)32.6733.16

Identity was further confirmed via mixed melting point and IR comparison with authentic samples .

Comparative Analysis with Related Isoflavones

This compound synthesis contrasts with analogous routes for irigenin and tectorigenin, which often produce isomeric byproducts (e.g., ψ-irigenin) . The absence of isomers in this compound’s ethoxalylation step is attributed to steric hindrance from the 6-methoxy group, which directs cyclization exclusively to the 5,7-dihydroxy configuration .

Yield Comparison

Isoflavone Ethoxalylation Yield Decarboxylation Yield
This compound60%70%
Irigenin55%65%
Tectorigenin58%68%

Challenges and Optimization Strategies

Early synthetic attempts faced low yields (<30%) due to incomplete decarboxylation and side reactions during ethoxalylation. Key optimizations included:

  • Temperature Control : Strict maintenance of 0°C during ethoxalylation to prevent pyridine adduct formation .

  • Batch Decarboxylation : Small-batch thermal treatment minimized decomposition .

  • Chromatography : Sequential silica gel and thick-paper chromatography improved purity from 65% to >95% .

Q & A

Basic Research Questions

Q. How is Caviunin synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, followed by purification via column chromatography. Characterization requires spectroscopic techniques (e.g., NMR for structural elucidation, IR for functional groups) and chromatographic methods (HPLC for purity assessment). Researchers should cross-validate results with literature data and report retention times, solvent systems, and spectral peaks in supplementary materials .

Q. What analytical techniques are used to determine the purity and structure of this compound?

  • Methodological Answer :

Technique Application Critical Parameters
NMR Structural confirmation (e.g., ¹H/¹³C shifts)Deuterated solvents, reference standards
HPLC Purity quantificationColumn type, mobile phase, UV detection wavelength
Mass Spectrometry Molecular weight validationIonization mode (ESI/APCI), resolution
Researchers must calibrate instruments with certified reference materials and document baseline separation criteria for HPLC .

Q. What known biological activities of this compound have been validated through in vitro studies?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls. For example, if this compound exhibits antioxidant activity, validate via DPPH/ABTS assays with Trolox as a reference. Report cell lines, incubation times, and statistical significance (p-values) .

Advanced Research Questions

Q. How can researchers optimize the yield and scalability of this compound synthesis while maintaining purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst concentration). Use response surface methodology (RSM) to model interactions. For scalability, conduct pilot-scale reactions with process analytical technology (PAT) for real-time monitoring. Compare purity metrics (HPLC area%) across batches and address impurities via recrystallization .

Q. How should contradictory data on this compound's biological activity be methodologically addressed?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay protocols, solvent differences). Replicate studies under standardized conditions (e.g., OECD guidelines). Use meta-analysis to quantify heterogeneity (I² statistic). If inconsistencies persist, propose hypotheses (e.g., enantiomeric differences, metabolite activation) for further testing .

Q. What computational strategies are effective in predicting this compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and stability. Validate predictions with experimental data (e.g., SPR for binding kinetics). Use cheminformatics tools (RDKit) to analyze pharmacophore features and scaffold similarity to known ligands .

Q. What experimental designs are recommended for assessing this compound's stability under various conditions?

  • Methodological Answer :

Condition Parameters Analytical Method
pH Stability 1.0–13.0 buffers, 25°C/40°CHPLC degradation profiling
Thermal Stability 40°C–80°C, humidity controlTGA/DSC for decomposition thresholds
Photostability ICH Q1B guidelines (UV/visible light)UV-Vis spectroscopy
Report degradation products via LC-MS and establish shelf-life using Arrhenius equations .

Guidelines for Rigorous Research

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define therapeutic studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project viability .
  • Data Transparency : Publish raw datasets (e.g., spectral files, assay results) in repositories like Zenodo, and include step-by-step protocols for reproducibility .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry guidelines for compound characterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caviunin
Reactant of Route 2
Caviunin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.